![molecular formula C14H19ClN2O2 B2795933 N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide CAS No. 60465-44-3](/img/structure/B2795933.png)
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide, also known as 5-chloro-2-methoxyphenyl-4-methylpiperidine-1-carboxamide, is a synthetic compound that has recently gained attention from the scientific community due to its potential applications in drug development. This compound has a unique structure, which consists of a nitrogen-containing heterocycle, a phenyl ring, and a carboxamide group. Its chemical formula is C13H17ClN2O2.
Scientific Research Applications
Organic Synthesis
“N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide” can be used in the synthesis of various organic compounds. For example, it can be used to prepare a series of substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides .
Pharmacological Activities
This compound has been found to have various pharmacological activities. For instance, certain substituted pyrazoline derivatives showed anticancer, androgenic, anabolic, and anti-arrhythmic activities .
Anti-inflammatory Activities
Some derivatives of “N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide” have been found to have good anti-inflammatory activities .
Antioxidant Activities
Certain derivatives of this compound have shown excellent antioxidant activity in various assays .
Growth Inhibition
“N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide” can be used as an insulin-like growth factor receptor (IGF1R) inhibitor. It has been found to suppress IGF-stimulated IGF-IR autophosphorylation and inhibit the growth of MCF-7 breast cancer cells in vitro and in vivo .
Chemical Research
This compound can be used in chemical research, particularly in the study of organic acids and derivatives .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-5-7-17(8-6-10)14(18)16-12-9-11(15)3-4-13(12)19-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACPEBOFEFAFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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